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molecular formula C10H8FN B163561 6-Fluoro-3-methylquinoline CAS No. 137595-46-1

6-Fluoro-3-methylquinoline

Cat. No. B163561
M. Wt: 161.18 g/mol
InChI Key: QTNYSGFNNRTXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927577B2

Procedure details

(4-Fluoro-phenyl)-carbamic acid tert-butyl ester (2.11 g, 10.0 mmol, ABCR, Karlsruhe, Germany) was added to a round bottom and purged with nitrogen. Anhydrous tetrahydrofuran (200 mL) was added to dissolve the solids and the flask placed in a dry ice/acetone bath (internal temperature −74° C. uncorrected). tert-Butyl lithium (1.7 M in pentane, 14.2 mL, 24.0 mmol) was added over 5 min causing a yellow color to develop. After the addition was complete the reaction was stirred in a −20° C. bath for 1 h. At this point, 3-ethoxymethacrolein (1.43 mL, 12.0 mmol) was added dropwise over 5 min, keeping the temperature below −19° C. The reaction was stirred at −20° C. for 2 h before slowly adding trifluoroacetic acid (14 mL) over 5 min. The red solution was stirred at room temperature for 16 h before bring to pH 12 with 1 N NaOH. This was extracted twice with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptanes) gave impure desired material. This was extracted into three portions of 1 N HCl, the combined aqueous layers were brought to pH 12 with 6 N NaOH, and then extracted into two portions of ethyl acetate. The combined organics were dried over MgSO4 and concentrated in vacuo to give 6-fluoro-3-methyl-quinoline (48.0 mg) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 8.74 (s, 1H) 8.07 (dd, J=9.1, 5.4 Hz, 1H) 7.88 (s, 1H) 7.33-7.46 (m, 2H) 2.53 (s, 3H); MS (M+1): 162.1.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
1.43 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)(C)(C)C.[C:16]([Li])(C)([CH3:18])[CH3:17].CCO/C=C(/C=O)\C.FC(F)(F)C(O)=O.[OH-].[Na+]>>[F:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[N:7]=[CH:6][C:16]([CH3:18])=[CH:17]2 |f:4.5|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
1.43 mL
Type
reactant
Smiles
CCO/C=C(\C)/C=O
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was stirred in a −20° C. bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
Anhydrous tetrahydrofuran (200 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
CUSTOM
Type
CUSTOM
Details
the flask placed in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
(internal temperature −74° C. uncorrected)
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the temperature below −19° C
STIRRING
Type
STIRRING
Details
The red solution was stirred at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (ethyl acetate/heptanes)
CUSTOM
Type
CUSTOM
Details
gave impure desired material
EXTRACTION
Type
EXTRACTION
Details
This was extracted into three portions of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into two portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C=C(C=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: CALCULATEDPERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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